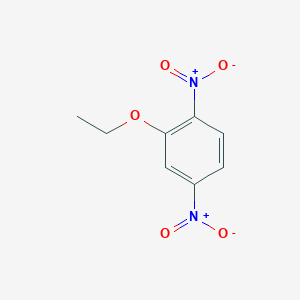
2-Ethoxy-1,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,4-dinitrobenzene is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzene, where two nitro groups and one ethoxy group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,4-dinitrobenzene typically involves the nitration of ethoxybenzene. The process begins with the ethoxylation of benzene to form ethoxybenzene, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 1,4-positions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups act as deactivating groups, directing incoming substituents to the meta positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nature of the electrophile.
科学的研究の応用
Chemical Synthesis
Intermediate in Organic Synthesis:
2-Ethoxy-1,4-dinitrobenzene serves as an important intermediate in the synthesis of more complex organic compounds. It is often utilized in the preparation of various derivatives that can be further transformed into pharmaceuticals and agrochemicals. The dinitro group provides sites for nucleophilic substitution reactions, making it a versatile building block for synthesizing nitro-substituted aromatic compounds .
Reactivity Studies:
Research has demonstrated that this compound undergoes nucleophilic aromatic substitution reactions, which are pivotal in organic chemistry. These reactions can lead to the formation of various anilines and other functionalized compounds. Studies employing both experimental and theoretical approaches have investigated the reactivity mechanisms of such substitutions, highlighting the compound's utility in understanding reaction dynamics .
Analytical Chemistry
Analytical Standards:
Due to its distinct chemical properties, this compound is used as a standard reference material in analytical chemistry. It aids in calibrating instruments and validating methods for detecting nitroaromatic compounds in environmental samples. Its stability and well-characterized nature make it suitable for use in gas chromatography and mass spectrometry analyses .
Environmental Monitoring:
The compound's presence in environmental samples can indicate contamination from industrial processes. Analytical methods utilizing this compound help assess pollution levels and track the degradation of nitroaromatic compounds in soil and water samples .
Biological Implications
Toxicological Studies:
Research has indicated that nitroaromatic compounds like this compound may exhibit toxicological effects. Understanding these effects is crucial for evaluating risks associated with exposure to such compounds. Studies have shown that similar compounds can lead to adverse health effects, including methemoglobinemia and liver damage when ingested or inhaled .
Potential Therapeutic Applications:
While primarily recognized for its synthetic utility, there is ongoing research into the biological activities of nitroaromatic compounds. Some studies suggest that derivatives of this compound may possess antimicrobial or anticancer properties, warranting further investigation into their pharmacological potential .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Gupta et al. (2012) | Toxicity Assessment | Demonstrated significant liver toxicity associated with nitroaromatic exposure, suggesting similar risks for related compounds like this compound. |
| Cattley et al. (1994) | Inhalation Toxicity | Reported adverse pulmonary effects from inhalation exposure to nitrobenzene derivatives; implications for similar structural compounds were discussed. |
| Moghazy et al. (2020) | Reactivity Mechanisms | Investigated the nucleophilic substitution reactions involving dinitro compounds, providing insights into their synthetic potential and reactivity profiles. |
作用機序
The mechanism of action of 2-Ethoxy-1,4-dinitrobenzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro groups can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. The pathways involved often include electrophilic aromatic substitution and redox reactions, which can lead to the formation of various intermediates and products.
類似化合物との比較
- Benzene, 1-ethoxy-2,4-dinitro-
- Benzene, 1-ethoxy-3,5-dinitro-
- Benzene, 1-methoxy-2,4-dinitro-
Comparison: 2-Ethoxy-1,4-dinitrobenzene is unique due to the specific positioning of its nitro and ethoxy groups, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying solubility in organic solvents.
特性
CAS番号 |
133070-80-1 |
|---|---|
分子式 |
C8H8N2O5 |
分子量 |
212.16 g/mol |
IUPAC名 |
2-ethoxy-1,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3 |
InChIキー |
HYQXQXJWUMOPKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
Benzene, 2-ethoxy-1,4-dinitro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















